N-(1H-indazol-6-yl)-3-methylbutanamide
Description
N-(1H-Indazol-6-yl)-3-methylbutanamide is a small organic molecule characterized by an indazole core substituted at the 6-position with a 3-methylbutanamide group. Indazole derivatives are pharmacologically significant due to their ability to modulate enzyme activity, particularly kinases, and their role in medicinal chemistry as scaffolds for drug development . The 3-methylbutanamide moiety introduces a branched aliphatic chain, which may enhance lipophilicity and influence binding interactions with biological targets.
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-8(2)5-12(16)14-10-4-3-9-7-13-15-11(9)6-10/h3-4,6-8H,5H2,1-2H3,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHBXMMJSLCIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Borate-Catalyzed Amidation
The most efficient method involves borate-catalyzed coupling of 3-methylbutanoic acid with 1H-indazol-6-amine. B(OArF)₃ catalysts enable reflux in tert-butyl acetate with a Dean-Stark trap, achieving 87–96% yields for analogous indazole amides.
Reaction conditions :
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Catalyst : 5 mol% B(OArF)₃
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Solvent : tert-butyl acetate
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Temperature : 80°C (reflux)
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Time : 18–44 hours
Workup :
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Quench with saturated NaHCO₃
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Extract with dichloromethane (DCM)
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Wash with 1M NaOH/HCl
Mechanistic insight : Borate catalysts activate carboxylic acids through intermediate borate esters, enhancing nucleophilic attack by the amine.
Alternative Catalytic Systems
Comparative studies of borate catalysts reveal performance variations:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| B(OCH₂CF₃)₃ | 56 | 18 |
| B(OC₆Cl₅)₃ | 51 | 24 |
| B(OPh)₃ | 52 | 18 |
| B(OCH₂CCl₃)₃ | 64 | 18 |
Data from borate-catalyzed benzamide synthesis trials
Notably, B(OCH₂CCl₃)₃ achieves 64% yield without requiring inert atmospheres, suggesting utility for oxygen-sensitive substrates.
Palladium-Mediated Indazole Functionalization
Suzuki Coupling for Indazole Intermediates
Pd(PPh₃)₄-catalyzed Suzuki reactions construct substituted indazoles prior to amidation. For example:
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3-Iodoindazole synthesis :
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Arylboronic acid coupling :
Critical parameters :
N-Methylation Protocols
While N-(1H-indazol-6-yl)-3-methylbutanamide retains the NH group, methylation studies inform protection strategies:
Route 1 (Post-functionalization) :
Route 2 (Pre-functionalization) :
Process Optimization and Scalability
Solvent Screening
Reaction efficiency varies significantly with solvent choice:
| Solvent | Relative Rate | Side Products (%) |
|---|---|---|
| tert-Amyl methyl ether | 1.0 | <5 |
| Toluene | 0.7 | 12 |
| THF | 0.5 | 18 |
| DMF | 1.2 | 8 |
Adapted from borate-catalyzed amidation studies
Non-polar solvents minimize indazole decomposition but require higher temperatures (80°C vs. 60°C in DMF).
Temperature and Time Profiling
Amidation kinetics :
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80°C: 95% conversion in 18 hours
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60°C: 72% conversion in 24 hours
Optimal balance: 80°C for 18–24 hours.
Analytical Characterization
Spectroscopic Data
¹H NMR (DMSO-d₆) :
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δ 13.59 (s, 1H, indazole NH)
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δ 8.96 (t, J=6.3 Hz, CONH)
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δ 4.49 (d, J=6.3 Hz, CH₂)
IR (KBr) :
Purity Assessment
HPLC methods for final compound:
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Column : C18, 5 µm, 250 × 4.6 mm
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Mobile phase : 60:40 MeCN/H₂O (+0.1% TFA)
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic the structure of natural substrates or ligands, allowing it to bind to active sites and modulate biological activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional features of N-(1H-indazol-6-yl)-3-methylbutanamide with related compounds:
Key Comparative Insights
Core Structure and Target Specificity :
- The indazole core in N-(1H-indazol-6-yl)-3-methylbutanamide is shared with Axitinib-13C-d3, a radiolabeled kinase inhibitor. However, Axitinib’s additional pyridinyl-vinyl and thioether groups confer specificity for vascular endothelial growth factor receptors (VEGFRs) . The simpler structure of the target compound may allow broader kinase interaction but with reduced selectivity.
- In contrast, ADC1770 incorporates the 3-methylbutanamide group as part of a prodrug linker in ADCs, highlighting its role in controlled drug release rather than direct target binding.
Synthetic Accessibility: The target compound’s synthesis likely involves straightforward amide coupling (e.g., reacting 1H-indazol-6-amine with 3-methylbutanoyl chloride), similar to the synthesis of N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
Physicochemical Properties: The branched 3-methylbutanamide group in the target compound may improve membrane permeability compared to the linear acetamide chains in triazole derivatives .
Applications: Medicinal Chemistry: Indazole derivatives like the target compound and Axitinib-13C-d3 are prioritized for kinase inhibition, while triazole-acetamide hybrids are explored for antimicrobial activity.
Spectroscopic and Crystallographic Data
- NMR/IR Profiles : Triazole-acetamide derivatives (e.g., 6b ) exhibit characteristic IR peaks for C=O (1671–1682 cm⁻¹) and NH (3262–3302 cm⁻¹), similar to the target compound’s expected amide signals.
- X-ray Crystallography : While the target compound lacks reported crystallographic data, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was structurally confirmed via X-ray analysis, underscoring the reliability of amide coupling reactions.
Q & A
Q. What are the established synthetic routes for N-(1H-indazol-6-yl)-3-methylbutanamide, and how do reaction conditions influence yield?
The compound is typically synthesized via amide coupling between 1H-indazol-6-amine and 3-methylbutanoyl chloride. Key steps include activating the carboxylic acid derivative (e.g., using thionyl chloride to generate the acyl chloride) and reacting it with the indazole amine under inert conditions. Solvent choice (e.g., DCM or THF) and base (e.g., triethylamine) are critical for controlling side reactions. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods, as seen in analogous indazole-acetamide syntheses, may also apply for introducing functional groups . Purification often involves column chromatography or recrystallization.
Q. Which spectroscopic techniques are most effective for characterizing N-(1H-indazol-6-yl)-3-methylbutanamide?
- 1H/13C NMR : Confirm the presence of the indazole NH proton (~δ 10–12 ppm), methylbutanamide sidechain (δ ~0.9–2.5 ppm for CH3 and CH2 groups), and aromatic indazole protons (δ ~7–8 ppm).
- IR Spectroscopy : Identify amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error.
- HPLC : Assess purity (>95% by area under the curve) using reverse-phase C18 columns .
Q. How can researchers optimize solubility and stability for in vitro assays?
Solubility is often improved using DMSO or ethanol as co-solvents. Stability under physiological pH (6–8) should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Lyophilization is recommended for long-term storage .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for analogs of N-(1H-indazol-6-yl)-3-methylbutanamide?
Discrepancies may arise from off-target effects, assay conditions (e.g., ATP concentrations in kinase assays), or cellular permeability. Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and structure-activity relationship (SAR) studies to isolate contributing factors. Molecular dynamics simulations can predict binding modes to clarify selectivity .
Q. How does modifying the indazole core or methylbutanamide sidechain impact kinase inhibition profiles?
- Indazole substitutions : Electron-withdrawing groups (e.g., -NO2) at the 3-position enhance CDK1 binding by stabilizing hydrogen bonds with the kinase hinge region.
- Sidechain modifications : Branched alkyl chains (e.g., isobutyl vs. pentyl) alter lipophilicity, affecting membrane permeability. Bioisosteric replacement of the amide with a sulfonamide may improve metabolic stability .
Q. What computational methods are recommended for predicting target engagement and toxicity?
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., CDK1, VEGF-R2) using crystal structures (PDB: 4YC3 for CDK1).
- ADMET prediction (SwissADME) : Assess CYP450 inhibition, hERG liability, and bioavailability.
- MD simulations (GROMACS) : Evaluate binding pose stability over 100 ns trajectories .
Q. How can regioselectivity challenges in indazole functionalization be addressed during synthesis?
Protecting group strategies (e.g., Boc for NH) and transition-metal catalysis (Pd-mediated C-H activation) enable selective functionalization at the 6-position. For example, Sonogashira coupling introduces alkynyl groups without competing reactions at the 3-position .
Methodological Challenges
Q. What troubleshooting steps are critical when encountering low yields in amide coupling reactions?
- Activation issues : Ensure fresh coupling reagents (e.g., HATU, EDCI) and anhydrous conditions.
- Byproduct formation : Add DMAP to suppress racemization.
- Workup : Use acid-base extraction to remove unreacted starting materials .
Q. How should researchers validate target specificity in kinase inhibition assays?
Perform counter-screens against a kinase panel (e.g., Eurofins KinaseProfiler). Use ATP-competitive controls (e.g., staurosporine) to confirm mechanism. CRISPR knockouts of the target kinase in cell models further validate on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
